An In-Depth Technical Guide to 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The document details its fundamental molecular properties, outlines a plausible synthetic pathway with mechanistic insights, and explores its potential applications in drug discovery, grounded in the broader context of fluorinated benzofurans' pharmacological activities. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Core Molecular Properties
2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile is a substituted benzofuran nitrile. The incorporation of a fluorine atom and a nitrile group onto the benzofuran scaffold imparts unique physicochemical properties that are highly relevant for its potential as a drug candidate or a key intermediate in pharmaceutical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆FNO | Calculated |
| Molecular Weight | 175.16 g/mol | Calculated |
| CAS Number | 252978-99-7 | [1] |
The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the molecule.[2] The nitrile group is a versatile functional handle that can be further elaborated into various other functionalities, making it a valuable synthon in medicinal chemistry.
Synthesis and Mechanistic Considerations
The synthesis of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile can be approached through several established methods for benzofuran ring formation. A common and effective strategy involves the cyclization of appropriately substituted phenols. Below is a detailed, step-by-step protocol for a plausible synthetic route, with an emphasis on the rationale behind the chosen reagents and conditions.
Experimental Protocol: Synthesis of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile
Step 1: O-Alkylation of 4-Fluorophenol
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To a solution of 4-fluorophenol in a suitable polar aprotic solvent such as acetone or acetonitrile, add a slight excess of a base, typically potassium carbonate (K₂CO₃). The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack.
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To this mixture, add chloroacetonitrile (ClCH₂CN) dropwise at room temperature. Chloroacetonitrile serves as the electrophile.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the Williamson ether synthesis.
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Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude O-alkylated product, 2-(4-fluorophenoxy)acetonitrile.
Step 2: Intramolecular Cyclization to form the Benzofuran Ring
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The crude 2-(4-fluorophenoxy)acetonitrile is then subjected to a cyclization reaction. A strong base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in a suitable solvent like ethanol or tetrahydrofuran (THF) is typically employed. The strong base is required to deprotonate the α-carbon of the acetonitrile, generating a carbanion.
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This carbanion then acts as a nucleophile, attacking the ortho-position of the phenyl ring in an intramolecular fashion, leading to the formation of the benzofuran ring system.
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The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization.
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After the reaction is complete, it is quenched with a weak acid (e.g., ammonium chloride solution) and the product is extracted with an organic solvent.
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The organic layer is then washed, dried, and concentrated. The crude product, 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile, is then purified by column chromatography on silica gel.
This synthetic approach is logical as it builds the core benzofuran structure from readily available starting materials in a two-step sequence. The choice of reagents and reaction conditions is guided by established principles of organic synthesis for forming ether linkages and subsequent intramolecular cyclizations.
Visualizing the Synthesis Pathway
Caption: Plausible synthetic pathway for 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile.
Characterization and Analytical Data
The structural confirmation of the synthesized 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile would be achieved through a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule. The presence and position of the fluorine atom would be evident from the characteristic coupling patterns in both spectra.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, thereby confirming its elemental composition and molecular formula.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (C≡N stretch) typically around 2250 cm⁻¹ and for the aromatic C-F bond.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[3] The introduction of a fluorine atom can further enhance the pharmacological profile of these molecules.
Fluorinated benzofuran derivatives have demonstrated a variety of promising biological activities, including:
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Anticancer Activity: The presence of halogens, including fluorine, on the benzofuran ring has been shown to significantly increase anticancer activities.[4] Fluorinated benzofurans can act as anti-inflammatory agents, which is a promising therapeutic strategy in cancers associated with chronic inflammation.[2]
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Anti-inflammatory Activity: Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to be potent anti-inflammatory agents.[2]
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Antimicrobial and Antifungal Activity: The benzofuran nucleus is a key component in many compounds with antimicrobial and antifungal properties.
2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in these areas. The nitrile group can be readily converted to other functional groups such as carboxylic acids, amides, or tetrazoles, allowing for the exploration of a diverse chemical space in the search for new drug candidates.
Conclusion
2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile is a molecule with significant potential in the field of medicinal chemistry. Its core properties, including a molecular formula of C₁₀H₆FNO and a molecular weight of 175.16 g/mol , combined with a plausible and efficient synthetic route, make it an attractive target for further investigation. The established pharmacological importance of the fluorinated benzofuran scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in their drug discovery programs.
References
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Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10391. [Link]
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Fares, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2149. [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
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PrepChem. (n.d.). Synthesis of benzofuran-5-acetonitrile. Retrieved February 12, 2026, from [Link]
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PubChem. (n.d.). Acetonitrile, fluoro-. Retrieved February 12, 2026, from [Link]
- Asif, M. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Research in Pharmaceutical and Nano Sciences, 4(5), 314-328.
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